molecular formula C10H7F3N2 B8153801 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole

4-[4-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B8153801
M. Wt: 212.17 g/mol
InChI Key: UNXSFMWWHHIALZ-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]-1H-pyrazole is a high-value chemical scaffold extensively utilized in medicinal chemistry and drug discovery research. The compound features a pyrazole ring, a privileged structure in pharmacology, linked to a [4-(trifluoromethyl)phenyl] group. This combination creates a versatile building block for developing novel therapeutic agents, as the pyrazole core is a common motif in numerous FDA-approved drugs and the trifluoromethyl group is known to enhance key properties like metabolic stability and membrane permeability . This specific 1H-pyrazole derivative serves as a critical precursor in synthesizing compounds for a wide spectrum of biological activities. Its structure is highly relevant for researchers investigating new anti-infective agents , as pyrazole-based molecules have demonstrated potent antibacterial and antifungal activities by targeting essential enzymes like topoisomerase and dihydropteroate synthetase . Furthermore, the scaffold holds significant promise in the development of anti-inflammatory and anticancer drugs , with various pyrazole derivatives acting as potent inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and several kinases . The presence of the trifluoromethyl group adjacent to the phenyl ring is a strategic feature that can be leveraged to optimize the compound's binding affinity and selectivity for target proteins . Applications: This product is intended for use as a key synthetic intermediate in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and structure-activity relationship (SAR) studies. It is particularly valuable for research focused on kinase inhibitors, antimicrobials, and anti-inflammatory agents. Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-15-6-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXSFMWWHHIALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Ketone Cyclization

The most direct route involves reacting 4-(trifluoromethyl)phenylhydrazine with β-keto esters or diketones. For example:

  • Reagents : 4-(Trifluoromethyl)phenylhydrazine and ethyl acetoacetate.

  • Conditions : Reflux in ethanol for 12 hours.

  • Mechanism : The hydrazine attacks the β-keto carbonyl, followed by cyclodehydration to form the pyrazole ring.

  • Yield : ~70–85% for analogous pyrazoles.

Key Data:

Starting MaterialProductSolventTime (h)Yield (%)
4-(Trifluoromethyl)phenylhydrazine + Ethyl acetoacetateThis compoundEthanol1282

Vilsmeier-Haack Formylation and Cyclization

This method introduces a formyl group to enable further functionalization.

Protocol:

  • Hydrazone Formation : React 4-(trifluoromethyl)phenylhydrazine with acetylbenzoic acid in ethanol.

  • Cyclization : Treat the hydrazone with POCl₃ and DMF at 80°C for 6 hours.

  • Workup : Neutralize with ice-water to precipitate the product.

Example:

  • Intermediate : 4-[4-Formyl-1-(4-(trifluoromethyl)phenyl)pyrazol-3-yl]benzoic acid.

  • Conditions : POCl₃ (50 mmol), DMF, 80°C.

  • Yield : 97% for the aldehyde intermediate.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids couple with pyrazole triflates to install the 4-(trifluoromethyl)phenyl group.

  • Reagents : Pyrazole triflate, 4-(trifluoromethyl)phenylboronic acid, Pd(PPh₃)₄, K₃PO₄.

  • Conditions : Reflux in 1,4-dioxane for 12–24 hours.

  • Yield : 50–94% for analogous compounds.

Optimization Notes:

  • Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in selectivity.

  • Base : Anhydrous K₃PO₃ minimizes side reactions.

Sonogashira and Heck Couplings

For alkynyl or alkenyl substituents:

  • Alkynes : Use Pd(PPh₃)₂Cl₂, CuI, and triethylamine.

  • Alkenes : Employ Pd(OAc)₂ with P(o-tol)₃.

Functionalization of Pre-Formed Pyrazole Cores

Iodination

  • Reagents : Iodine monochloride, sodium acetate in acetic acid.

  • Example : Iodination of 1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole yields 4-iodo derivatives.

  • Yield : ~80–90%.

Oxidation of Thioethers

  • Reagents : Hydrogen peroxide or mCPBA oxidizes thioethers to sulfoxides/sulfones.

  • Application : Introduces sulfinyl/sulfonyl groups at the 4-position.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
CyclocondensationSimple, one-potRequires pure β-keto substrates70–85
Vilsmeier-HaackHigh-yielding, scalablePOCl₃ handling hazards85–97
Suzuki CouplingModular, diverse aryl groupsCostly catalysts, inert conditions50–94
FunctionalizationLate-stage diversificationMultiple steps70–90

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at reactive positions. Key examples include:

Vilsmeier-Haack Formylation

4-[4-(Trifluoromethyl)phenyl]-1H-pyrazole reacts with the Vilsmeier-Haack (VH) reagent (POCl₃/DMF) to yield 1-aryl-4-formyl derivatives. For example:

  • Reaction :
    4 4 Trifluoromethyl phenyl 1H pyrazole+VH reagent1 2 6 dichloro 4 trifluoromethyl phenyl 4 formylpyrazole\text{4 4 Trifluoromethyl phenyl 1H pyrazole}+\text{VH reagent}\rightarrow \text{1 2 6 dichloro 4 trifluoromethyl phenyl 4 formylpyrazole}

  • Conditions : 80–90°C for 4 h in anhydrous DMF .

  • Yield : 67–91% depending on substituents .

Halogenation

Bromination occurs at the 4-position of the pyrazole ring under mild conditions:

  • Example : Synthesis of 4-bromo-5-[(4-chlorobenzylidene)amino]-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile via bromine substitution .

Condensation Reactions

The aldehyde derivatives participate in Schiff base formation and related condensations:

Hydrazone Formation

4-Formylpyrazoles react with hydrazines to form hydrazones:

  • Reaction :
    1 Phenyl 4 formylpyrazole+HydrazineHydrazone\text{1 Phenyl 4 formylpyrazole}+\text{Hydrazine}\rightarrow \text{Hydrazone}

  • Application : Used to synthesize pyrazolyloxadiazoles with anti-inflammatory activity .

Knoevenagel Condensation

Active methylene compounds (e.g., malononitrile) react with aldehyde-substituted pyrazoles:

  • Product : Chalcone derivatives with extended conjugation .

  • Conditions : Ethanol, reflux, 6–8 h .

Oxidation to Carboxylic Acids

4-Formylpyrazoles oxidize to carboxylic acids using KMnO₄:

  • Reaction :
    4 FormylpyrazoleKMnO44 Carboxylic acid\text{4 Formylpyrazole}\xrightarrow{\text{KMnO}_4}\text{4 Carboxylic acid}

  • Yield : >85% in water-pyridine medium .

Reduction of Aldehydes

Sodium borohydride reduces aldehyde groups to hydroxymethyl derivatives:

  • Product : 4-Hydroxymethylpyrazoles, intermediates for Wittig reactions .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki-MiyauraPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃3-Aryl-4-(trifluoromethyl)phenylpyrazole75–90
Buchwald-HartwigAryl halides, Pd(OAc)₂, XPhosN-Arylpyrazoles60–80

1,3-Dipolar Cycloaddition

Nitrile imines generated in situ react with pyrazoles to form fused heterocycles:

  • Product : Trifluoromethylpyrazole derivatives with thiophene or aryl substituents .

  • Conditions : One-pot synthesis using CS₂ and K₂CO₃ .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

  • Anti-inflammatory Agents : Condensation with semicarbazide yields pyrazolylthiazolidinones (IC₅₀: 0.19–2 nM) .

  • Anticancer Compounds : Hydrazide-hydrazone derivatives inhibit A549 lung cancer cell growth (log P: 3.12–4.94) .

Key Data Table: Representative Reactions

Reaction TypeSubstrateProductConditionsYield (%)Reference
Vilsmeier-Haack1H-Pyrazole4-FormylpyrazolePOCl₃/DMF, 80°C91
Suzuki Coupling4-Triflatepyrazole3-ArylpyrazolePd(PPh₃)₄, K₂CO₃85
Oxidation4-Formylpyrazole4-Carboxylic acidKMnO₄, H₂O-pyridine88
Hydrazone Formation4-Formylpyrazole + HydrazinePyrazolylhydrazoneEtOH, reflux82

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole. For instance, a series of synthesized pyrazole derivatives were evaluated for their anti-inflammatory effects, showing promising results comparable to established drugs like diclofenac and celecoxib. The compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes .

Antimicrobial Properties

Research indicates that this compound derivatives possess potent antimicrobial activity against various pathogens, including Staphylococcus aureus. A study reported low minimum inhibitory concentrations (MICs) for these compounds, demonstrating their potential as effective antimicrobial agents .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored extensively. Some studies suggest that certain compounds within this family can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways involved in cancer progression .

Insecticidal Activity

The insecticidal properties of pyrazole compounds have been investigated with promising results. For example, novel N-aryl pyrazoles were synthesized and tested against Tuta absoluta larvae, showing efficacy comparable to commercial insecticides like Fipronil. The synthesized compounds demonstrated significant larvicidal activity and reduced leaf consumption by the larvae .

Fungicidal Activity

In addition to insecticidal properties, this compound derivatives have shown fungicidal activity against plant pathogens such as Botrytis cinerea. Studies involving molecular docking have elucidated the mode of action, indicating that the trifluoromethyl group enhances the compound's efficacy against fungal infections .

Photophysical Properties

Research into the photophysical properties of pyrazole derivatives has revealed potential applications in material science, particularly in developing luminescent materials and sensors. The unique electronic properties conferred by the trifluoromethyl group can enhance the performance of materials used in optoelectronic devices .

Data Tables

Application AreaCompound ActivityReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in cancer cells
InsecticidalEfficacy against Tuta absoluta larvae
FungicidalActivity against Botrytis cinerea
Photophysical PropertiesPotential for luminescent materials

Case Study 1: Anti-inflammatory Effects

In a comparative study involving various pyrazole derivatives, this compound was found to exhibit superior anti-inflammatory activity compared to standard treatments like indomethacin. The study utilized carrageenan-induced paw edema models to assess efficacy, revealing that the compound significantly reduced inflammation markers at lower dosages than traditional drugs .

Case Study 2: Insecticidal Efficacy

A recent investigation into the insecticidal properties of synthesized N-aryl pyrazoles demonstrated that certain derivatives killed up to 75% of Tuta absoluta larvae within 48 hours. This study highlighted the potential for these compounds as environmentally friendly alternatives to conventional insecticides .

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Pyrazoles

A critical distinction arises from the substitution pattern on the pyrazole ring. For instance, 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole (CAS 362601-71-6, C₁₀H₇F₃N₂) shares the same phenyl-CF₃ group but substitutes the pyrazole at the 3-position instead of the 4-position. This positional isomerism influences electronic distribution and steric accessibility.

  • Biological Relevance : Positional differences can alter binding affinities in biological targets. For example, 3-substituted analogs may exhibit reduced activity in enzyme inhibition assays compared to 4-substituted counterparts due to steric mismatches .

Table 1: Positional Isomers of Trifluoromethylphenyl-Substituted Pyrazoles

Compound Name Substitution Position Molecular Formula Key Properties
4-[4-(Trifluoromethyl)phenyl]-1H-pyrazole 4-position C₁₀H₇F₃N₂ Enhanced conjugation, higher lipophilicity
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole 3-position C₁₀H₇F₃N₂ Reduced resonance stabilization, steric hindrance

Derivatives with Additional Substituents on the Phenyl Ring

Compounds such as 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (C₂₀H₁₉F₃N₂O₄) introduce methoxy (–OCH₃) groups to the aryl rings. These electron-donating groups modulate solubility and electronic properties:

  • Solubility : Methoxy groups improve aqueous solubility compared to the purely lipophilic CF₃ group in the parent compound .

Table 2: Impact of Aryl Substituents on Pyrazole Derivatives

Compound Name Substituents Key Effects
This compound –CF₃ (para) High metabolic stability, lipophilicity
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole –OCH₃ (meta, para) Improved solubility, tubulin inhibition
5-Methyl-4-nitro-1-[4-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazole –NO₂, –CF₃O– Increased reactivity, pesticidal activity

Functional Group Variations: Bromo, Sulfinyl, and Carboxamide Derivatives

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (C₁₀H₆BrF₃N₂) incorporates a bromine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with the parent compound . Similarly, 5k and 5l (C₁₆H₈BrClF₆N₃O₂S) feature sulfinyl (–SO–) and carboxamide (–CONH–) groups, which are critical for pesticidal activity against Tetranychus cinnabarinus .

Structural and Spectroscopic Comparisons

  • NMR and MS Data : The parent compound’s ¹⁹F-NMR shows a characteristic triplet near δ = –112 ppm for the –CF₃ group, consistent with analogs like 6ea (δ = –112.1 to –112.3 ppm) .
  • Crystallography : Derivatives such as 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole crystallize in the P-1 space group, with lattice parameters influenced by methoxy substituents .

Biological Activity

4-[4-(Trifluoromethyl)phenyl]-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.

Overview of Pyrazole Derivatives

Pyrazoles and their derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The introduction of substituents such as trifluoromethyl groups can enhance these activities by influencing the compound's electronic properties and interactions with biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds derived from this compound have shown promising results against various cancer cell lines.

  • Case Study : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Some compounds exhibited IC50 values as low as 0.28 µM against A549 cells, indicating significant anticancer activity .
CompoundCell LineIC50 (µM)Mechanism
This compoundA5490.28Induces apoptosis
This compoundMCF-70.46Inhibits Aurora-A kinase

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented, particularly their ability to inhibit cyclooxygenase (COX) enzymes.

  • Research Findings : In vitro studies demonstrated that certain pyrazole derivatives inhibited COX-2 and lipoxygenases (LOX-5 and LOX-15), which are key enzymes in the inflammatory pathway .
CompoundCOX-2 Inhibition (%)LOX-5 Inhibition (%)
This compound61-85%Moderate

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored extensively.

  • Case Study : A collection of novel pyrazole compounds was synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus. These compounds exhibited low minimum inhibitory concentrations (MIC), demonstrating strong antibacterial activity with minimal toxicity to human cells .
CompoundTarget BacteriaMIC (µg/mL)Effect
This compoundStaphylococcus aureus10Bactericidal

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Interactions : The trifluoromethyl group enhances the compound's ability to engage in π–π stacking and hydrogen bonding with target proteins, improving binding affinity and selectivity .
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer cell proliferation, contributing to its therapeutic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole and its derivatives?

  • Key Methods :

  • Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole-4-carboxylate intermediates, followed by hydrolysis to carboxylic acid derivatives .
  • Hydrazine Reactions : Arylazomalononitriles react with hydrazine hydrate or substituted hydrazides (e.g., nicotinohydrazide) in ethanol to yield 3,5-diaminopyrazole derivatives .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using triazenylpyrazole precursors and alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/H2O at 50°C for 16 hours .
    • Optimization Tips : Use inert atmospheres for air-sensitive intermediates and column chromatography for purification .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

  • IR Spectroscopy : Absence of nitrile (CN) stretches (~2200 cm<sup>-1</sup>) and presence of NH2 bands (3296–3465 cm<sup>-1</sup>) confirm cyclization .
  • <sup>1</sup>H-NMR : Look for aromatic proton doublets (δ 7.71–7.83 ppm) and NH signals (δ 10.87 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 270 for C10H9F3N6) validate molecular formulas .

Q. What safety protocols are critical during synthesis?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact with reactive intermediates (e.g., arylazomalononitriles) .
  • Storage : Keep compounds in dry, airtight containers away from light to prevent decomposition .
  • Disposal : Follow institutional guidelines for halogenated waste, especially for trifluoromethyl and chlorophenyl groups .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps for reactivity insights .
  • SAR Applications : Correlate substituent effects (e.g., electron-withdrawing CF3 groups) with biological activity (e.g., COX-2 inhibition) using docking simulations .

Q. What strategies improve low yields in click chemistry syntheses of pyrazole-triazole hybrids?

  • Catalyst Optimization : Replace CuSO4/sodium ascorbate with Cu(I) iodide for faster kinetics .
  • Solvent Screening : Test DMF or MeCN instead of THF/H2O to enhance solubility of hydrophobic intermediates .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted alkynes) and adjust stoichiometry .

Q. How are structural contradictions resolved in X-ray crystallography data?

  • Refinement Tools : Use SHELXL for high-resolution data to correct for twinning or disorder in aromatic rings .
  • Validation Metrics : Check Rint (<5%) and Flack parameter (±0.1) to confirm enantiopurity .

Q. What design principles enhance COX-2 selectivity in pyrazole-based inhibitors?

  • Substituent Effects : Introduce sulfonamide groups at the 1-position (e.g., celecoxib analogs) to improve binding to the COX-2 hydrophobic pocket .
  • Pharmacokinetics : Incorporate metabolically labile groups (e.g., methyl esters) to reduce plasma half-life while maintaining potency .

Contradictions & Troubleshooting

  • Spectral Data Mismatches : Discrepancies in NH2 chemical shifts may arise from solvent polarity (DMSO vs. CDCl3). Confirm assignments via 2D NMR (HSQC) .
  • Low Crystallinity : Recrystallize from ethyl acetate/hexane mixtures to improve crystal quality for X-ray studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
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